molecular formula C8H17N3O2 B13435185 (2R)-2-[(2R)-2-Aminobutanamido]butanamide

(2R)-2-[(2R)-2-Aminobutanamido]butanamide

Cat. No.: B13435185
M. Wt: 187.24 g/mol
InChI Key: GOEVIAYIADFCTD-PHDIDXHHSA-N
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Description

(2R)-2-[(2R)-2-Aminobutanamido]butanamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide can be achieved through several methods. One common approach involves the acid-promoted condensation of potassium acyltrifluoroborates (KATs) with amines, followed by oxidation with hydrogen peroxide . This method is advantageous as it avoids the use of coupling agents, which are often required in traditional amide synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2R)-2-Aminobutanamido]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-[(2R)-2-Aminobutanamido]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-2-Aminobutanamido]butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[(2R)-2-Aminobutanamido]butanamide is unique due to its dual chiral centers, which provide it with distinct stereochemical properties. This makes it particularly valuable in stereochemical research and the development of chiral drugs.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-amino-1-oxobutan-2-yl]butanamide

InChI

InChI=1S/C8H17N3O2/c1-3-5(9)8(13)11-6(4-2)7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m1/s1

InChI Key

GOEVIAYIADFCTD-PHDIDXHHSA-N

Isomeric SMILES

CC[C@H](C(=O)N[C@H](CC)C(=O)N)N

Canonical SMILES

CCC(C(=O)NC(CC)C(=O)N)N

Origin of Product

United States

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